Myrcludex B Phase III MYR301: 96-Week Virologic Response vs. Delayed Treatment
In the Phase III MYR301 trial (NCT03852719), Myrcludex B monotherapy demonstrated superiority over delayed treatment at week 48, the primary efficacy endpoint [1]. At week 96, combined response rates (undetectable HDV RNA or ≥2 log10 IU/mL decline plus ALT normalization) improved relative to week 48, with similar efficacy observed between the 2 mg and 10 mg doses [1]. Notably, 43% of patients who showed no initial virologic response at week 24 achieved virologic response by week 96 with continued Myrcludex B therapy, and 82% of partial responders at week 24 converted to full response by week 96 [2].
| Evidence Dimension | Combined response (undetectable HDV RNA or ≥2 log10 decline + ALT normalization) |
|---|---|
| Target Compound Data | BLV 2 mg: 56% at W144; BLV 10 mg: 54% at W144; Delayed treatment group after switch: 52% at W144 [3] |
| Comparator Or Baseline | Delayed treatment control arm (no treatment for first 48 weeks) |
| Quantified Difference | At W48, BLV 2 mg and 10 mg both superior to delayed treatment (p<0.001) [1] |
| Conditions | Phase III randomized, open-label trial; N=150 patients with chronic HDV; treatment duration 144 weeks |
Why This Matters
This demonstrates Myrcludex B's sustained, time-dependent efficacy improvement, with patients continuing to accrue benefit beyond 48 weeks, which informs procurement decisions regarding treatment duration and dose selection.
- [1] Wedemeyer H, Aleman S, Brunetto MR, et al. Bulevirtide monotherapy in patients with chronic HDV: Efficacy and safety results through week 96 from a phase III randomized trial. J Hepatol. 2024;81(4):621-629. View Source
- [2] Wedemeyer H, et al. MYR301 Phase III trial 96-week analysis. J Hepatol. 2024. View Source
- [3] Lampertico P, et al. 144 Weeks of bulevirtide monotherapy for chronic hepatitis D: Final and posttreatment results from a Phase 3 randomized trial. Hepatology. 2026. View Source
